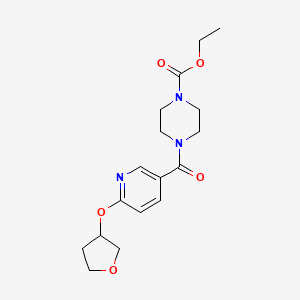

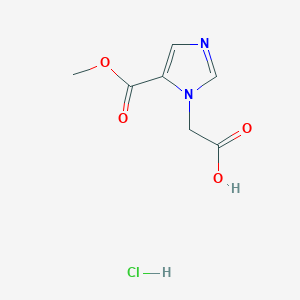

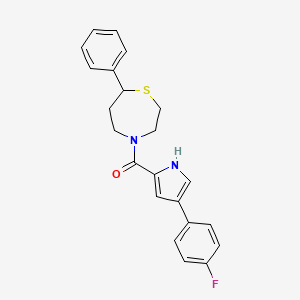

2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs. For instance, compounds with methoxycarbonyl and iminoacetic acid functionalities are recurrent themes in the synthesis of cephalosporin antibiotics side-chains and in the preparation of metal complexes with thiazolyl motifs .

Synthesis Analysis

The synthesis of related compounds involves the use of aminoisoxazoles, alkoxycarbonyl isothiocyanates, and O-methylhydroxylamine, as seen in the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid . Another method includes the reaction of methylbromoacetate with 5-methyl-thiazol-2-ylamine to prepare an ester of an imine containing dicarboxylic acid . These methods could potentially be adapted for the synthesis of "2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride" by changing the starting materials and reaction conditions to suit the imidazole ring system.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which unambiguously determined the stereochemical structure of a similar compound . This suggests that for "2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride," similar analytical techniques could be employed to ascertain its molecular conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions, including skeletal rearrangement, O-methylation, and base-promoted hydrolysis . These reactions are crucial for the transformation of intermediate compounds into the desired products with specific isomeric forms, which is significant for the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride" are not directly reported, the properties of structurally similar compounds can provide insights. For example, the solubility, stability, and reactivity of the compounds can be inferred from their functional groups and molecular structure. The metal complexes formed with nickel, copper, and zinc indicate potential coordination chemistry that could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

2-Methylindole-3-acetic acid and its 5-methoxy derivative have been synthesized from respective phenylhydrazines and levulinic acid, forming the basis for creating novel indole-benzimidazole derivatives under specific conditions. This synthesis process is crucial for developing compounds with potential applications in medicinal chemistry and material science (Wang et al., 2016).

Anticancer Properties

The compound has also been utilized as a precursor in synthesizing various benzimidazole derivatives, which were evaluated for anticancer properties. The synthesis involved starting materials such as o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, leading to derivatives that showed moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Complex Formation with Metals

A study on the formation of nickel, copper, and zinc complexes with a closely related compound, (2-methoxycarbonylmethylimino-5-methyl-thiazol-3-yl)-acetic acid, highlighted the potential for creating coordination polymers and mononuclear hexacoordinated complexes. These complexes have implications for materials science, catalysis, and the study of metal-organic frameworks (Singh & Baruah, 2008).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride, such as those incorporating the 5-amino-1,2,4-thiadiazol-3-yl moiety, have been developed for their potential as cephem antibiotic side chains. This application underscores the importance of such chemical entities in the synthesis of novel antibiotics (Tatsuta et al., 1994).

Eigenschaften

IUPAC Name |

2-(5-methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.ClH/c1-13-7(12)5-2-8-4-9(5)3-6(10)11;/h2,4H,3H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFNBJHGXXTMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2551979.png)

![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)

![N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2551988.png)

![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)